molecular formula C17H25N3O B2895921 N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide CAS No. 2192745-40-5

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide

Cat. No.: B2895921
CAS No.: 2192745-40-5
M. Wt: 287.407
InChI Key: OJYVXQNWTSZLOD-UHFFFAOYSA-N
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Description

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide can be achieved through several synthetic routes. One common method involves the use of N-propargylamines as building blocks. These compounds are transformed into 1,4-diazepane cores through a series of reactions, including cyclocondensation . Another approach involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . These methods provide high yields and are efficient under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxylic acid, while reduction reactions may produce N-benzyl-4-cyclobutyl-1,4-diazepane-1-methanol.

Scientific Research Applications

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors. In medicine, it is being investigated for its potential use in treating various diseases, including cancer . Additionally, this compound has applications in the pharmaceutical industry as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as N-benzyl-1,4-diazepane-1-carboxamide and 4-benzyl-N-[cyclobutyl(cyclopropyl)methyl]-1,4-diazepane-1-carboxamide. These compounds share similar structural features but differ in their substituents and overall properties. The unique cyclobutyl group in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various research applications.

Biological Activity

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of the benzyl and cyclobutyl groups contributes to its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC15_{15}H20_{20}N2_{2}O
Molecular Weight248.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate receptor activity, influencing pathways involved in inflammation, immune response, and possibly neuropharmacology.

  • Receptor Binding : The compound binds to specific receptors, which may include G-protein coupled receptors (GPCRs) and other targets involved in neurotransmission and immune modulation.
  • Enzyme Interaction : It may also act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways and cellular signaling.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of this compound. Its structural similarities to known antiviral agents suggest that it may function as a Toll-like receptor (TLR) agonist, enhancing the immune response against viral infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in several studies. It appears to influence cytokine production and immune cell activation, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Variations in the benzyl or cyclobutyl substituents can significantly affect receptor binding affinity and biological potency.
  • Chain Length : The length and branching of alkyl chains attached to the diazepane ring have been correlated with enhanced activity against specific targets.

Table 2 summarizes findings from various studies on the SAR related to this compound:

Substituent TypeActivity Level
Benzyl GroupHigh
Cyclobutyl GroupModerate
Alkyl Chain LengthOptimal at 2 carbons

Study 1: Antiviral Efficacy

In a recent study assessing the antiviral efficacy of this compound against Plasmodium berghei, researchers found that the compound significantly enhanced Th1 immune responses when used in combination with standard treatments . This suggests potential for use as an adjunct therapy in viral infections.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound demonstrated that it inhibited the production of pro-inflammatory cytokines in vitro. The findings indicated a possible mechanism involving NF-kB pathway modulation, which is critical for inflammatory responses .

Properties

IUPAC Name

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(18-14-15-6-2-1-3-7-15)20-11-5-10-19(12-13-20)16-8-4-9-16/h1-3,6-7,16H,4-5,8-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYVXQNWTSZLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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